Ethylenediamine dihydrochloride

Description

Properties

IUPAC Name |

ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHBFEVZJLBKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-15-3 (Parent) | |

| Record name | Ethylenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5043920 | |

| Record name | Ethylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | 1,2-Ethanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

333-18-6 | |

| Record name | Ethylenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WQV43244 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine (B42938) dihydrochloride (B599025), the dihydrochloride salt of ethylenediamine, is a versatile chemical compound with significant applications in pharmaceutical sciences, chemical synthesis, and biological research. Its utility stems from its bifunctional nature, acting as a potent chelating agent and a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the core chemical properties, structural features, and analytical methodologies related to ethylenediamine dihydrochloride. Detailed experimental protocols, quantitative data summaries, and visualizations of its chemical structure and relevant biological interactions are presented to serve as a critical resource for researchers and professionals in the field.

Chemical Structure and Identification

This compound is an organic salt formed from the reaction of ethylenediamine with two equivalents of hydrochloric acid.[1] The protonation of the two primary amine groups results in a dicationic species, ethylenediammonium, with two chloride counter-ions.

The chemical structure of this compound is characterized by a central ethane (B1197151) backbone with an ammonium (B1175870) group at each end. The positive charges on the nitrogen atoms are balanced by two chloride ions.

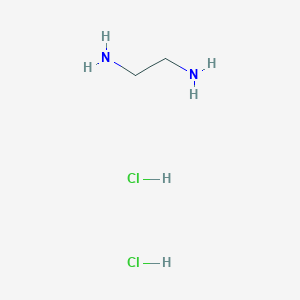

Chemical Structure Visualization

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid or powder | [2] |

| Molecular Formula | C₂H₁₀Cl₂N₂ | [2] |

| Molecular Weight | 133.02 g/mol | [2] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility in Water | Highly soluble (e.g., 100 mg/mL) | [4][5] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [3] |

| Incompatibilities | Strong oxidizing agents | [3] |

Structural and Spectroscopic Data

| Property | Data | Reference(s) |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| Unit Cell Dimensions | a = 4.44 Å, b = 6.88 Å, c = 9.97 Å, β = 92° | [6] |

| ¹H NMR | A single peak corresponding to the chemically equivalent methylene (B1212753) protons is expected. | [7] |

| FTIR (Solid State) | Characteristic peaks for N-H stretching and bending, C-H stretching, and C-N stretching are observed. | [8][9] |

| Mass Spectrometry (EI) | Fragmentation is expected to occur via cleavage of the C-C and C-N bonds. | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the preparation of this compound from ethylenediamine and hydrochloric acid.

Materials:

-

Ethylenediamine (C₂H₈N₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a fume hood, dissolve a known amount of ethylenediamine in ethanol in a flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (2 molar equivalents) of concentrated hydrochloric acid dropwise to the stirred solution. The reaction is exothermic.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Dry the crystals in a vacuum oven at a temperature below its decomposition point.

Determination of Melting Point

The melting point of this compound, which is above 300 °C with decomposition, can be determined using a standard melting point apparatus following a modified USP Class Ia procedure.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Capillary tubes.

Procedure:

-

Finely powder a small amount of the dried this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10 °C/minute until the temperature is about 30 °C below the expected decomposition temperature.

-

Decrease the heating rate to 1-2 °C/minute.

-

Observe the sample for any changes, such as discoloration or shrinking, which indicate decomposition. The temperature at which decomposition is observed should be recorded.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Materials:

-

This compound

-

Distilled or deionized water

-

Shaker bath with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

A suitable analytical method for quantification (e.g., titration, HPLC).

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation can be used to aid separation.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method.

-

The determined concentration represents the aqueous solubility at the specified temperature.

X-ray Crystallography

To obtain the crystal structure, single crystals of sufficient quality are required.

Crystal Growth:

-

Prepare a saturated solution of this compound in a suitable solvent system (e.g., water/ethanol mixture).

-

Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely covered container.

-

Alternatively, slow cooling of a hot, saturated solution can also yield single crystals.

-

Once crystals of suitable size and quality have formed, they can be mounted for X-ray diffraction analysis.

Data Collection and Structure Determination:

-

A selected single crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.[6]

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the symmetry of the molecule.

Expected Spectrum: In a suitable deuterated solvent (e.g., D₂O), the four protons on the two methylene groups are chemically equivalent and are expected to give rise to a single singlet. The protons on the nitrogen atoms are exchangeable with the solvent and may or may not be observed, depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Interpretation of Key Peaks:

-

~3000 cm⁻¹: N-H stretching vibrations of the ammonium groups.

-

~2900 cm⁻¹: C-H stretching vibrations of the methylene groups.

-

~1600-1500 cm⁻¹: N-H bending vibrations.

-

~1400 cm⁻¹: C-H bending (scissoring) vibrations.

-

~1000 cm⁻¹: C-N stretching vibrations.

The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state.[8][9]

Mass Spectrometry

Electron ionization (EI) mass spectrometry can be used to determine the fragmentation pattern of the molecule.

Expected Fragmentation: Upon electron impact, the ethylenediammonium dication is unlikely to be observed directly. Instead, fragmentation of the neutral ethylenediamine molecule (formed by deprotonation in the ion source) is expected. Key fragmentation pathways would involve:

-

α-cleavage: Cleavage of the C-C bond, leading to the formation of a [CH₂NH₂]⁺ fragment (m/z = 30). This is often the base peak for primary amines.

-

Cleavage of the C-N bond.

Role in Biological Systems and Drug Development

This compound and its parent compound, ethylenediamine, play important roles in biological research and drug development, primarily due to their ability to act as chelating agents and their use as scaffolds in medicinal chemistry.

Chelation and Modulation of Metal-Dependent Pathways

Ethylenediamine is a bidentate chelating agent, meaning it can form two coordinate bonds with a single metal ion through its two nitrogen atoms.[1] This chelation can sequester metal ions, thereby modulating the activity of metal-dependent enzymes and signaling pathways.[10][11] For example, by chelating zinc ions, ethylenediamine derivatives can influence the activity of zinc-dependent enzymes that play roles in various cellular processes.

References

- 1. Structure-activity studies on the potentiation of benzodiazepine receptor binding by ethylenediamine analogues and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. store.astm.org [store.astm.org]

- 3. Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental and Theoretical Investigations of the Fragmentation of Ethylenediamine Induced by Low-Energy (<10 eV) Electrons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 6. thinksrs.com [thinksrs.com]

- 7. This compound(333-18-6) 1H NMR spectrum [chemicalbook.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. US2760979A - Process for manufacturing ethylenediamine hydrochloride - Google Patents [patents.google.com]

- 10. store.astm.org [store.astm.org]

- 11. Advances on Chelation and Chelator Metal Complexes in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ethylenediamine Dihydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine (B42938) dihydrochloride (B599025), a versatile diamine salt, is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its solubility characteristics are critical for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of ethylenediamine dihydrochloride in a range of common organic solvents. While quantitative data in organic media is sparse in publicly available literature, this guide consolidates the existing qualitative and quantitative information and presents a detailed experimental protocol for its determination. Furthermore, a representative synthetic workflow utilizing an ethylenediamine derivative is visualized to illustrate its practical application.

Introduction

This compound (C₂H₁₀Cl₂N₂) is the dihydrochloride salt of ethylenediamine.[1] It is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] The presence of two protonated amine groups and two chloride counter-ions renders the molecule highly polar and capable of forming strong hydrogen bonds. These structural features govern its solubility profile, making it highly soluble in polar protic solvents like water and sparingly soluble in nonpolar organic solvents. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient workups, and developing stable formulations.

Solubility Data

Quantitative Solubility Data

Quantitative solubility data for this compound is primarily available for aqueous solutions. Information in organic solvents is limited.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 300 g/L[3][4] |

| Water | Not Specified | 100 mg/mL |

Qualitative Solubility Data

Qualitative descriptions of the solubility of this compound in various organic solvents have been reported in scientific literature and technical data sheets.

| Solvent | Solubility Description |

| Ethanol | Soluble (literature reference) |

| Ethanol (95%) | Soluble (quantitative value not specified)[5] |

| Acetone | Soluble (quantitative value not specified)[5] |

| Toluene | Soluble (quantitative value not specified)[5] |

| Polar Solvents | Moderately Soluble[1] |

It is important to note that the term "soluble" can be subjective. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (anhydrous, analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass vials with screw caps

-

Oven

-

Pipettes and other standard laboratory glassware

Experimental Procedure

-

Sample Preparation: Accurately weigh a glass vial. Add an excess amount of this compound to the vial and record the total mass.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is necessary to confirm that the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

-

Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed, clean, and dry vial. Record the exact mass of the solution transferred.

-

Drying: Place the vial containing the supernatant in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry to a constant weight.

-

Mass Determination: After cooling to room temperature in a desiccator, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) x 100

Mass of dissolved solid = (mass of vial + solid) - (mass of empty vial)

Mass of solvent = (mass of solution) - (mass of dissolved solid)

Visualization of a Relevant Workflow

Ethylenediamine and its derivatives are fundamental precursors in the synthesis of numerous pharmaceuticals, including many first-generation antihistamines.[6] The following diagram illustrates a generalized synthetic workflow for the preparation of an ethylenediamine-based antihistamine.

Caption: A generalized workflow for the synthesis of an ethylenediamine-based antihistamine.

Conclusion

This technical guide has summarized the available solubility data for this compound in organic solvents, highlighting the need for more extensive quantitative studies. The provided experimental protocol offers a robust method for researchers to determine the solubility in specific solvents relevant to their work. The visualization of a synthetic workflow underscores the practical importance of ethylenediamine derivatives in the pharmaceutical industry. A thorough understanding and experimental determination of the solubility of this compound are crucial for its effective use in chemical synthesis and product formulation.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethylenediamine (B42938) dihydrochloride (B599025), a compound of significant interest in pharmaceutical and chemical research. This document details the chemical properties, synthesis protocols, and analytical characterization of this salt, presenting quantitative data in accessible formats and illustrating key processes with clear diagrams.

Introduction

Ethylenediamine dihydrochloride is the salt formed from the reaction of the organic base ethylenediamine with two equivalents of hydrochloric acid.[1] It is a white to off-white crystalline solid that is soluble in water.[2] This compound serves as a versatile precursor and reagent in a variety of chemical syntheses, including the preparation of ligands for coordination chemistry and as an intermediate in the production of pharmacologically active molecules.[3] Its bifunctional nature, possessing two primary amine groups, allows it to be a valuable building block in organic synthesis.[1]

Physicochemical Properties

This compound is a stable, hygroscopic solid under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₁₀Cl₂N₂ | [4] |

| Molecular Weight | 133.02 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water | [2] |

| CAS Number | 333-18-6 | [2] |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between ethylenediamine and hydrochloric acid. The reaction proceeds with a high yield, and the product can be readily purified by recrystallization.

Reaction Scheme

The overall reaction is as follows:

H₂N-CH₂-CH₂-NH₂ + 2 HCl → [H₃N-CH₂-CH₂-NH₃]²⁺ 2Cl⁻

Experimental Protocol

This protocol describes the synthesis of this compound from ethylenediamine and concentrated hydrochloric acid.

Materials:

-

Ethylenediamine (C₂H₈N₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Ethanol (B145695) (95%)

-

Deionized Water

Procedure:

-

In a fume hood, cautiously add a stoichiometric excess of concentrated hydrochloric acid to a solution of ethylenediamine in ethanol or water, with cooling in an ice bath to manage the exothermic reaction.[6] The reaction is vigorous, and direct addition of concentrated reagents can lead to spattering.[6]

-

After the addition is complete, the solution is concentrated by heating to induce crystallization.

-

The resulting white precipitate of this compound is collected by vacuum filtration.

-

The crude product is purified by recrystallization from a mixture of water and ethanol.[7]

-

The purified crystals are washed with cold ethanol and dried in a vacuum oven.

A high yield of pure white crystals is typically obtained.[6]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR are informative.

¹H NMR Spectroscopy:

In deuterium (B1214612) oxide (D₂O), the ¹H NMR spectrum of this compound shows a single peak for the chemically equivalent methylene (B1212753) protons.

Table 2: ¹H NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Reference(s) |

| D₂O | ~3.32 | Singlet | -CH₂- | [8] |

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum in D₂O will exhibit a single resonance corresponding to the two equivalent methylene carbons.

Table 3: ¹³C NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ) [ppm] | Assignment | Reference(s) |

| D₂O | ~40-45 (expected) | -CH₂- | [9][10] |

Note: The exact chemical shift can vary depending on the concentration and the specific instrument parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The solid-state FTIR spectrum of this compound is characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Reference(s) |

| ~3000-2800 | Stretching | N-H⁺ stretch of the ammonium (B1175870) groups | [11][12] |

| ~2900 | Stretching | C-H stretch of the methylene groups | [11][12] |

| ~1600-1500 | Bending | N-H⁺ bending (asymmetric and symmetric) | [11][12] |

| ~1400 | Bending | C-H bending (scissoring) | [11][12] |

Elemental Analysis

Elemental analysis is used to determine the elemental composition of a compound and is a crucial measure of purity. The theoretical elemental composition of this compound (C₂H₁₀Cl₂N₂) is provided in Table 5. Experimental values for a pure sample should be within ±0.4% of the theoretical values.[13]

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 18.06 |

| Hydrogen (H) | 7.58 |

| Nitrogen (N) | 21.06 |

| Chlorine (Cl) | 53.30 |

Visualizations

The following diagrams illustrate the synthesis and characterization workflows for this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound(333-18-6) 1H NMR spectrum [chemicalbook.com]

- 9. compoundchem.com [compoundchem.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Spectroscopic and theoretical studies on solid 1,2-ethylenediamine dihydrochloride salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Ethylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of ethylenediamine (B42938) dihydrochloride (B599025), a compound of interest in pharmaceutical and materials science. The following sections detail the crystallographic data, experimental protocols for structure determination, and a visualization of the key structural features, offering a complete reference for professionals in the field.

Core Crystallographic Data

The crystal structure of ethylenediamine dihydrochloride has been determined and refined, revealing a well-defined arrangement of the ions in the solid state. The key quantitative data from crystallographic studies are summarized in the tables below for ease of reference and comparison.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₂H₁₀Cl₂N₂ |

| Formula Weight | 133.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.44 ± 0.02 |

| b (Å) | 6.88 ± 0.02 |

| c (Å) | 9.97 ± 0.02 |

| β (°) | 92 ± 1 |

| Volume (ų) | 304.1 |

| Z | 2 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| C-C | 1.54 | C-C-N | 109.07 |

| C-N | 1.48 |

Table 3: Hydrogen Bond Geometry

The crystal packing is dominated by a network of hydrogen bonds, which link the ethylenediammonium cations and chloride anions.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···Cl | - | - | 3.14 | - |

| N-H···Cl | - | - | 3.16 | - |

| N-H···Cl | - | - | 3.22 | - |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-established experimental procedures. While early studies utilized two-dimensional Patterson and Fourier syntheses[1], a modern approach would follow the protocol outlined below.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction are typically grown from an aqueous solution or a water/ethanol mixture.[2] Slow evaporation of the solvent is a common technique to allow for the formation of well-ordered crystals. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to reduce thermal motion of the atoms and improve the quality of the diffraction data. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, measures the intensities of the diffracted X-ray beams as the crystal is rotated.

Data Processing

The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The unit cell parameters are determined, and the diffraction intensities are integrated. This step is typically performed using specialized software provided with the diffractometer.

Structure Solution

The phase problem, the loss of phase information during the diffraction experiment, is the central challenge in structure determination. For small molecules like this compound, direct methods or Patterson methods are commonly employed to determine the initial positions of the atoms.[3][4] The Patterson function uses the squared structure factor amplitudes, which can be derived from the measured intensities, to generate a map of interatomic vectors.[5][6][7]

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental diffraction data using a least-squares method. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed by figures of merit such as the R-factor.

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the molecular structure of this compound.

The ethylenediamine molecule exists in the trans conformation, with the carbon and nitrogen atoms lying on a single plane.[1] The crystal structure is stabilized by a three-dimensional network of N-H···Cl hydrogen bonds, with distances of 3.14 Å, 3.16 Å, and 3.22 Å.[1] This extensive hydrogen bonding network is a critical feature influencing the physical properties of the material, such as its melting point and solubility. The ethylenediammonium cation possesses a center of symmetry.[1]

References

- 1. koreascience.kr [koreascience.kr]

- 2. X-ray single-crystal diffraction | FZU [fzu.cz]

- 3. Patterson function - Wikipedia [en.wikipedia.org]

- 4. dictionary.iucr.org [dictionary.iucr.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Crystallography. Structural resolution. The Patterson function and the Patterson method [xtal.iqf.csic.es]

- 7. 6. The Patterson function [skuld.bmsc.washington.edu]

Spectroscopic Profile of Ethylenediamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for ethylenediamine (B42938) dihydrochloride (B599025). The information is presented to support research, quality control, and drug development activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For ethylenediamine dihydrochloride, both ¹H and ¹³C NMR provide characteristic signals corresponding to the molecular structure.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by a single resonance for the chemically equivalent methylene (B1212753) protons. The chemical shift can vary slightly depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ) in D₂O (ppm) | Multiplicity |

| -CH₂- | ~3.4 | Singlet |

Note: The amino protons (-NH₃⁺) are often not observed in D₂O due to rapid deuterium (B1214612) exchange. In other solvents, they would appear as a broad singlet.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum of this compound displays a single signal for the two equivalent methylene carbons.

| Carbon Assignment | Chemical Shift (δ) in D₂O (ppm) |

| -CH₂- | ~40.5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups within a molecule. The IR spectrum of this compound shows characteristic absorptions for the ammonium (B1175870) and methylene groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric and symmetric) | 3200-2800 | Strong, Broad |

| C-H Stretch (asymmetric and symmetric) | 2975-2850 | Medium |

| N-H Bend (asymmetric) | ~1600 | Medium |

| N-H Bend (symmetric) | ~1500 | Medium |

| C-H Bend (scissoring) | ~1470 | Medium |

| C-N Stretch | 1250-1020 | Medium-Weak |

| N-H Wag | 910-665 | Broad |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Ensure the solid is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Calibrate the position of the tube within the probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to an internal or external standard (e.g., TMS or the residual solvent peak).

-

IR Spectroscopy Protocol (KBr Pellet Method)[1]

-

Sample Preparation: [1]

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Ensure a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for NMR and IR analysis.

Structure-Spectrum Correlation

Caption: Correlation of molecular structure with spectral data.

References

An In-depth Technical Guide to the Purity and Assay of Ethylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) dihydrochloride (B599025) (EDA·2HCl) is a stable, water-soluble salt of the versatile organic compound ethylenediamine. It serves as a crucial building block and reagent in the synthesis of a wide array of chemical products, including pharmaceuticals, chelating agents, and corrosion inhibitors. The purity and accurate assay of this compound are of paramount importance to ensure the quality, safety, and efficacy of the final products. This technical guide provides a comprehensive overview of the principal analytical methods for determining the purity and assay of ethylenediamine dihydrochloride, complete with detailed experimental protocols, data summaries, and visual workflows to support researchers and quality control professionals.

Assay by Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for the assay of amine hydrochlorides. This technique offers high precision and accuracy by determining the endpoint of the titration based on a sharp change in electrode potential. For this compound, a non-aqueous titration is typically employed to enhance the basicity of the amine and obtain a well-defined titration curve.

Experimental Protocol: Non-Aqueous Potentiometric Titration

Principle: In a non-aqueous solvent like glacial acetic acid, the chloride ions from the dihydrochloride salt can be complexed with mercuric acetate (B1210297), liberating the ethylenediamine to be titrated as a base with a strong acid, such as perchloric acid. The endpoint is detected by a sharp change in potential using a suitable electrode system.

Reagents and Equipment:

-

This compound sample

-

Glacial Acetic Acid (anhydrous)

-

Mercuric Acetate solution (5% w/v in glacial acetic acid)

-

Perchloric Acid (0.1 N in glacial acetic acid), standardized

-

Potentiometric titrator with a glass electrode and a reference electrode (e.g., calomel (B162337) or silver/silver chloride)

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP), in glacial acetic acid.

-

Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample into a clean, dry 250 mL beaker.

-

Dissolution: Add 50 mL of glacial acetic acid to the beaker and stir until the sample is completely dissolved. Gentle warming may be applied if necessary.

-

Chloride Complexation: Add 10 mL of 5% mercuric acetate solution to the sample solution and stir. This step is crucial to prevent the interference of the hydrochloride.[1]

-

Titration: Immerse the electrodes in the solution and titrate with the standardized 0.1 N perchloric acid, ensuring continuous stirring. Record the potential (mV) as a function of the titrant volume.

-

Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (or the peak of the first derivative curve).

-

Calculation: Calculate the percentage assay of this compound using the following formula:

Assay (%) = (V × N × E) / W × 100

Where:

-

V = Volume of perchloric acid consumed at the endpoint (mL)

-

N = Normality of the perchloric acid titrant

-

E = Equivalent weight of this compound (66.51 g/eq)

-

W = Weight of the sample (mg)

-

Workflow for Potentiometric Titration

References

A Technical Guide to Ethylenediamine Dihydrochloride as a Precursor for Bidentate Ligation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethylenediamine (B42938) dihydrochloride (B599025), focusing on its fundamental role as a precursor to the classic bidentate ligand, ethylenediamine. It details the coordination chemistry, thermodynamic stability of its metal complexes, relevant experimental methodologies, and applications in research and drug development.

Introduction to Ethylenediamine Dihydrochloride

This compound (C₂H₁₀Cl₂N₂) is the dihydrochloride salt of ethylenediamine (C₂H₈N₂), a simple yet versatile diamine.[1] While the salt itself is not the active ligand, it serves as a stable, solid, and convenient source of ethylenediamine (en) in aqueous solutions.[1] In solution, it dissociates, making the ethylenediamine molecule available to act as a potent bidentate ligand.[1]

A bidentate ligand is a chelating agent that can donate two pairs of electrons from two separate donor atoms to a single central metal ion, forming a coordination complex.[2][3] Ethylenediamine exemplifies this, with the lone pair of electrons on each nitrogen atom capable of forming a coordinate covalent bond with a metal center.[4][5] This binding results in the formation of a stable five-membered ring structure known as a chelate ring, a defining characteristic of its coordination chemistry.[2][6]

Physicochemical Properties

This compound is typically a white, crystalline, hygroscopic solid.[7] Its primary utility stems from its high solubility in water, where it dissociates to provide the ethylenediamine ligand for complexation reactions.[1][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | ethane-1,2-diamine;dihydrochloride | [7] |

| Molecular Formula | C₂H₁₀Cl₂N₂ | [7][9] |

| Molecular Weight | 133.02 g/mol | [7][10] |

| Appearance | White crystalline solid | [7] |

| Solubility | Highly soluble in water | [8] |

| Parent Compound | Ethylenediamine (en) |[7] |

Ethylenediamine: A Classic Bidentate Ligand

The coordination behavior of ethylenediamine is central to its importance in inorganic chemistry. The two nitrogen atoms, separated by a two-carbon chain, are perfectly positioned to coordinate with a single metal ion.

Caption: Coordination of ethylenediamine to a metal center (Mⁿ⁺).

Metal complexes involving polydentate ligands like ethylenediamine are significantly more stable than complexes with a corresponding number of similar monodentate ligands.[2] This phenomenon is known as the chelate effect . For instance, the complex [Ni(en)₃]²⁺ is nearly ten orders of magnitude more stable than [Ni(NH₃)₆]²⁺.[2]

The enhanced stability is primarily due to a favorable entropy change (ΔS). The reaction of a hydrated metal ion with three 'en' molecules releases six water molecules, leading to a net increase in the number of independent particles in the system and thus a significant increase in disorder (entropy).[6]

Coordination Chemistry and Stability Constants

Ethylenediamine forms stable complexes with a wide range of transition metal ions. The resulting complexes, often with an octahedral geometry for a 3:1 ligand-to-metal ratio (e.g., [Co(en)₃]³⁺), are well-studied.[4][5] The stability of these complexes can be quantified by their formation constants (or stability constants, K) or, more commonly, their logarithms (log K).

Table 2: Stepwise and Overall Stability Constants (log β) for Selected Metal-Ethylenediamine Complexes

| Metal Ion | log K₁ | log K₂ | log K₃ | log β₃ (Overall) |

|---|---|---|---|---|

| Co²⁺ | 5.89 | 4.83 | 3.11 | 13.83 |

| Ni²⁺ | 7.47 | 6.23 | 4.34 | 18.04 |

| Cu²⁺ | 10.55 | 9.05 | -1.0 | 18.60 |

| Zn²⁺ | 5.71 | 4.83 | 1.48 | 12.02 |

| Cd²⁺ | 5.48 | 4.55 | 2.07 | 12.10 |

Note: Data represents values at 25-30°C and varying ionic strengths. The formation of the third complex for Cu²⁺ is disfavored. Source: Data compiled from critical surveys.[11][12][13]

Experimental Protocols

The synthesis of metal-ethylenediamine complexes is a common procedure in inorganic chemistry laboratories. The following protocol details the synthesis of a Cobalt(III)-ethylenediamine complex.

This protocol is adapted from standard inorganic chemistry laboratory procedures.[14][15]

Objective: To synthesize the trans and cis isomers of [Co(en)₂Cl₂]Cl.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

10% (v/v) aqueous solution of ethylenediamine

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Acetone

-

Magnetic stirrer and hotplate, beakers, evaporating dish, suction filtration apparatus.

Protocol Steps:

-

Dissolution: Accurately weigh approximately 1.5 g of CoCl₂·6H₂O and dissolve it in 4 mL of distilled water in an evaporating dish.[14]

-

Ligand Addition: In a fume hood, add 10 mL of 10% ethylenediamine solution to the cobalt solution while stirring. Stir for 5 minutes.[14]

-

Oxidation: Slowly and carefully, add 2.4 mL of 10% H₂O₂ dropwise to the stirring solution to oxidize Co(II) to Co(III).

-

Acidification & Isomer Formation (trans): Carefully add 4.5 mL of concentrated HCl.[14] This step is crucial for the formation of the green trans-isomer.

-

Concentration: Place the evaporating dish on a steam bath (a beaker of boiling water on a hotplate).[14] Heat the solution to concentrate it until a crust of dark green crystals forms on the surface and very little liquid remains. Do not allow it to evaporate to complete dryness.[14]

-

Isolation: Cool the mixture in an ice bath. Collect the green crystals of trans-[Co(en)₂Cl₂]Cl·HCl by suction filtration. Wash the crystals with small portions of ice-cold distilled water, followed by acetone, to aid drying.[15]

Caption: Experimental workflow for synthesis and characterization.

-

UV-Visible Spectroscopy: Used to study the d-d electronic transitions of the transition metal complex, which are responsible for its color. The cis and trans isomers of [Co(en)₂Cl₂]⁺ have distinct absorption spectra.

-

Infrared (IR) Spectroscopy: Provides information on the coordination of the ethylenediamine ligand. The N-H stretching frequencies in the complex will differ from those in the free ligand.

Applications in Drug Development and Research

The chelating properties of ethylenediamine and its derivatives are harnessed in various scientific and industrial fields, including pharmaceuticals.[16]

-

Pharmaceutical Synthesis: Ethylenediamine is a crucial building block in the synthesis of numerous drugs, including antihistamines and bronchodilators.[17][18]

-

Chelation Therapy and Formulations: Derivatives of ethylenediamine, such as Ethylenediaminetetraacetic acid (EDTA), are used in chelation therapy to remove toxic heavy metals from the body.[19] In drug formulations, ethylenediamine's ability to chelate trace metal ions can act as a stabilizer, preventing unwanted side reactions and improving the shelf-life of active pharmaceutical ingredients.[16][18]

-

Anticancer Research: Ruthenium(II) and Platinum(II) complexes containing ethylenediamine have been investigated for their DNA-binding properties and potential as antitumor agents, aiming for lower toxicity than traditional platinum-based drugs like cisplatin.[20]

-

Biochemical Research: As a chelating agent, ethylenediamine can be used in laboratory settings to bind metal ions, which is useful for studying the activity and kinetics of metal-dependent enzymes.[18]

Caption: Relationship between properties and applications.

Conclusion

This compound is a vital reagent in chemistry, providing a stable and convenient entry point to the rich coordination chemistry of its parent compound, ethylenediamine. The ability of ethylenediamine to act as a bidentate ligand, governed by the powerful chelate effect, leads to the formation of highly stable metal complexes. This fundamental property underpins its widespread use, from classic inorganic synthesis experiments to its role as a precursor and stabilizer in the development of modern pharmaceuticals. A thorough understanding of its ligating behavior, the thermodynamics of its complexes, and the protocols for their synthesis is essential for professionals in chemical research and drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ethylenediamine is an example of a Monodentate ligand class 11 chemistry CBSE [vedantu.com]

- 4. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 5. coordination compounds - How can I determine the structure of complexes with ethylenediamine as a ligand? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 7. This compound | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values (1984) | P. Paoletti | 104 Citations [scispace.com]

- 13. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vpultz.sites.truman.edu [vpultz.sites.truman.edu]

- 16. Ethylene Diamine Chelating Agents and Their Applications in Various Industries [thinkdochemicals.com]

- 17. scribd.com [scribd.com]

- 18. What is this compound used for? [synapse.patsnap.com]

- 19. cuhk.edu.hk [cuhk.edu.hk]

- 20. pvpcollegepatoda.org [pvpcollegepatoda.org]

An In-depth Technical Guide to the Chelation Mechanism of Action of Ethylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine (B42938) dihydrochloride (B599025), the salt form of the bidentate ligand ethylenediamine, is a potent chelating agent with significant applications across various scientific disciplines, including pharmaceuticals and analytical chemistry. This technical guide provides a comprehensive overview of the core mechanism of action of ethylenediamine in chelation, detailing its coordination chemistry, the thermodynamics of complex formation, and its impact on biological systems. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams to illustrate key processes.

Introduction

Ethylenediamine (en) is a simple, yet powerful, bidentate ligand, meaning it can form two coordinate bonds with a single central metal ion.[1] This ability to form a stable, ring-like structure, known as a chelate, is fundamental to its mechanism of action. The dihydrochloride salt, C₂H₄(NH₃⁺)₂Cl⁻₂, readily dissociates in aqueous solutions to release the protonated ethylenediamine cation, which can then be deprotonated to yield the free diamine for chelation.[1] The chelation process is entropically favored, a phenomenon known as the "chelate effect," which contributes to the high stability of the resulting metal complexes.[2]

This guide will delve into the intricacies of this mechanism, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize ethylenediamine dihydrochloride in their work.

The Chelation Mechanism of Action

The primary mechanism of action of ethylenediamine in chelation involves the donation of lone pair electrons from its two nitrogen atoms to a metal ion, forming a stable five-membered ring.[3]

Dissociation and Deprotonation

In an aqueous solution, this compound dissociates as follows:

C₂H₄(NH₃⁺)₂Cl⁻₂ (s) → C₂H₄(NH₃⁺)₂ (aq) + 2Cl⁻ (aq)

The protonated ethylenediamine can then undergo stepwise deprotonation, making the lone pair of electrons on the nitrogen atoms available for coordination with a metal ion (Mⁿ⁺):

C₂H₄(NH₃⁺)₂ (aq) ⇌ C₂H₄(NH₂)(NH₃⁺) (aq) + H⁺ (aq) C₂H₄(NH₂)(NH₃⁺) (aq) ⇌ C₂H₄(NH₂)₂ (aq) + H⁺ (aq)

Coordination and Chelate Formation

The deprotonated ethylenediamine, with its two available nitrogen donor atoms, then coordinates with a metal ion to form a stable chelate complex. This process can be represented as:

Mⁿ⁺ + n(H₂NCH₂CH₂NH₂) → [M(H₂NCH₂CH₂NH₂)ₙ]ⁿ⁺

The number of ethylenediamine ligands (n) that can bind to the metal ion depends on the coordination number of the metal.

Quantitative Data: Stability and Thermodynamics

The stability of the metal-ethylenediamine complexes is quantified by their stability constants (log K). The thermodynamics of chelation are described by the changes in enthalpy (ΔH) and entropy (ΔS) upon complex formation.

Stability Constants (log K)

The following table summarizes the stepwise and overall stability constants (log K) for the formation of ethylenediamine complexes with various metal ions in aqueous solution at 25°C.

| Metal Ion | log K₁ | log K₂ | log K₃ | log β₃ |

| Co(II) | 5.89 | 4.83 | 3.10 | 13.82 |

| Ni(II) | 7.47 | 6.23 | 4.34 | 18.04 |

| Cu(II) | 10.55 | 9.05 | -1.0 | 18.60 |

| Zn(II) | 5.71 | 4.88 | 1.8 | 12.39 |

| Cd(II) | 5.48 | 4.56 | 1.2 | 11.24 |

| Ag(I) | 4.70 | 3.00 | - | - |

| Hg(II) | 14.3 | 8.7 | - | - |

Data sourced from a critical survey of equilibrium constants.[4]

Thermodynamic Data

The chelate effect is primarily driven by a significant increase in entropy. The table below presents the enthalpy (ΔH in kJ/mol) and entropy (ΔS in J/mol·K) changes for the formation of [M(en)]²⁺ complexes.

| Metal Ion | -ΔH° | ΔS° |

| Co(II) | 55.2 | 23 |

| Ni(II) | 78.2 | 42 |

| Cu(II) | 93.3 | 54 |

| Zn(II) | 55.2 | 28 |

Data represents the overall values for the formation of the tris-complexes.[4]

Experimental Protocols

The determination of stability constants and thermodynamic parameters of ethylenediamine-metal complexes is typically performed using potentiometric titrations and spectrophotometric methods.

Potentiometric Titration for Stability Constant Determination

This protocol outlines the determination of stability constants of a metal-ethylenediamine complex using a pH-metric titration.

Methodology:

-

Solution Preparation: Prepare stock solutions of the metal salt, this compound, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations.

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.[5]

-

Titration:

-

Pipette a known volume of a solution containing the metal ion and this compound into a thermostated titration vessel.

-

Add a known amount of standard acid to protonate the ethylenediamine.

-

Titrate the solution with the standard NaOH solution, recording the pH after each addition of titrant.[6]

-

-

Data Analysis:

-

Plot the titration curve (pH vs. volume of NaOH).

-

From the titration data, calculate the average number of ligands bound per metal ion (n̄) and the negative logarithm of the free ligand concentration (pL) at various points along the titration.

-

Construct a formation curve by plotting n̄ versus pL.

-

The stepwise stability constants (log K) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁.

-

UV-Vis Spectrophotometry for Chelation Studies

This method is used to study the formation of colored metal-ethylenediamine complexes.

Methodology:

-

Solution Preparation: Prepare a series of solutions containing a constant concentration of the metal ion and varying concentrations of ethylenediamine. Maintain a constant pH and ionic strength.

-

Spectral Analysis:

-

Record the UV-Vis spectrum of a solution containing the metal-ethylenediamine complex to determine the wavelength of maximum absorbance (λ_max).

-

Measure the absorbance of each solution in the series at λ_max.[7]

-

-

Data Analysis (Job's Plot):

-

Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions vary.

-

Measure the absorbance of each solution at λ_max.

-

Plot absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

-

-

Data Analysis (Mole-Ratio Method):

-

Plot absorbance versus the molar ratio of ligand to metal.

-

The plot will consist of two linear portions. The intersection of these lines gives the stoichiometry of the complex. The data can also be used to calculate the formation constant.

-

Role in Drug Development and Biological Systems

This compound and its derivatives are utilized in drug development primarily as excipients and as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Its chelating properties can be beneficial in certain formulations.

Ethylenediamine in Aminophylline

A notable example of ethylenediamine's use in pharmaceuticals is in the drug aminophylline. Aminophylline is a 2:1 complex of theophylline (B1681296) and ethylenediamine.[8][9] In this formulation, the primary role of ethylenediamine is to increase the aqueous solubility of theophylline, which is a bronchodilator used to treat asthma and other respiratory diseases.[9][10] While chelation is the fundamental interaction forming the complex, the therapeutic effect is derived from the increased bioavailability of theophylline. The ethylenediamine itself does not have a direct therapeutic action in this context.

Potential Impact on Metalloenzymes

Given its strong chelating ability, ethylenediamine has the potential to interact with and inhibit the activity of metalloenzymes by sequestering the essential metal ion cofactors.[11] This can be a mechanism of toxicity but also presents an opportunity for therapeutic intervention in diseases where metalloenzyme activity is dysregulated. For example, matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are implicated in cancer metastasis and arthritis. Chelating agents can inhibit MMP activity by removing the catalytic zinc ion. While ethylenediamine itself is not a specific MMP inhibitor, it serves as a foundational scaffold for the design of more potent and selective inhibitors.

Conclusion

This compound's mechanism of action in chelation is a well-understood process rooted in fundamental principles of coordination chemistry. Its ability to form stable complexes with a wide range of metal ions, driven by the favorable thermodynamics of the chelate effect, makes it a versatile tool in both analytical chemistry and pharmaceutical sciences. For researchers and drug development professionals, a thorough understanding of its chelation properties, quantitative stability data, and the experimental methods used to characterize these interactions is essential for its effective and safe application. Further research into the design of ethylenediamine-based chelators with high specificity for target metal ions holds promise for the development of novel therapeutics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]

- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cost-nectar.eu [cost-nectar.eu]

- 6. isca.me [isca.me]

- 7. ijpras.com [ijpras.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Aminophylline - Wikipedia [en.wikipedia.org]

- 10. Aminophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is this compound used for? [synapse.patsnap.com]

Safety and handling precautions for ethylenediamine dihydrochloride

An In-depth Technical Guide on the Safety and Handling of Ethylenediamine (B42938) Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine dihydrochloride (CAS No. 333-18-6) is a white crystalline solid that is highly soluble in water.[1] It is the dihydrochloride salt of ethylenediamine and finds use in various applications, including as a stabilizer in pharmaceutical creams and in chemical synthesis.[2][3] Due to its hazardous properties, a thorough understanding of its safety and handling precautions is crucial for personnel in research and drug development. This guide provides comprehensive information on the safe handling, storage, and emergency procedures for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂H₈N₂ · 2HCl | [4] |

| Molecular Weight | 133.02 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder/solid | [2][4][5] |

| Odor | Slight ammonia-like odor | [2][4] |

| Melting Point | >300 °C | [7] |

| Solubility in Water | 300 g/L (at 20 °C) | [1][7] |

| pH | 3.9 - 5.0 (for a 10% solution) | [4] |

| Stability | Stable under normal conditions, but is hygroscopic. | [7][8][9] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[10] Its hazard classifications according to the Globally Harmonized System (GHS) are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictograms | References |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Danger | GHS07 | [4][5][9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Danger | GHS07 | [5][9] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Danger | GHS07 | [5][9] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger | GHS08 | [5][9] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Danger | GHS07 | [5][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Danger | GHS07 | [5][9] |

Toxicological Information

Exposure to this compound can lead to various adverse health effects. A summary of acute toxicity data is provided in Table 3.

Table 3: Acute Toxicity Data for this compound

| Exposure Route | Species | Value | References |

| Oral LD50 | Mouse | 1620 mg/kg | [8][11] |

| Dermal LD50 | Rabbit | >6400 mg/kg | [8][11] |

Key Health Effects:

-

Inhalation: May cause respiratory irritation and sensitization, potentially leading to asthma-like symptoms.[5][11]

-

Skin Contact: Causes skin irritation and may lead to allergic skin reactions (allergic contact dermatitis).[5][6][10]

-

Ingestion: Harmful if swallowed, and may cause irritation of the digestive tract.[5][8]

-

Chronic Exposure: Repeated exposure may lead to asthma.[11] Adverse reproductive effects have been reported in humans.[8]

Handling and Storage

Handling Precautions

-

Use only in a well-ventilated area, and provide appropriate exhaust ventilation where dust is formed.[8][9][11]

-

Minimize dust generation and accumulation.[8]

-

Wash hands thoroughly after handling and before breaks.[8][9]

-

Do not eat, drink, or smoke when using this product.[5]

Storage Conditions

-

Due to its hygroscopic nature, protect it from moisture.[8][11]

-

Store away from incompatible materials.[8]

Incompatible Materials

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specifications | References |

| Eye/Face Protection | Chemical safety goggles or a face shield are recommended. | [5][8][9] |

| Skin Protection | Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. | [5][8][9][10] |

| Respiratory Protection | In case of insufficient ventilation or when dust is generated, wear a NIOSH (US) or EN 143 (EU) approved particulate respirator. | [5][8][9][10] |

First Aid Measures

In case of exposure, immediate medical attention is required. The following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9][11]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention.[8][9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8][11]

Caption: First aid procedures for different exposure routes to this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate unnecessary personnel from the area.[5] Wear appropriate personal protective equipment (PPE) as outlined in Section 6.[5][9] Avoid breathing dust and prevent contact with skin and eyes.[5][9]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[5][9]

-

Containment and Cleanup:

Caption: Logical workflow for handling an this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][11]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[8][11]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Disposal Considerations

-

Dispose of waste material in accordance with all applicable local, regional, national, and international regulations.[4][5]

-

Waste should be treated as hazardous.[4]

-

Do not allow the product to enter drains or the environment.[9]

-

Contaminated packaging should also be disposed of as hazardous waste.[4] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

Experimental Protocols

Protocol for Neutralization of Small Spills

For small spills on a laboratory bench, after mechanical cleanup, the area can be neutralized. Given that this compound is the salt of a weak base and a strong acid, its aqueous solution will be acidic. A weak base can be used for neutralization.

Materials:

-

Sodium bicarbonate (NaHCO₃) solution (5-10%)

-

pH indicator strips or a calibrated pH meter

-

Appropriate PPE (gloves, goggles, lab coat)

-

Wiping materials (e.g., paper towels)

-

Labeled waste container

Procedure:

-

Ensure all solid material has been mechanically removed as per the spill cleanup procedure in Section 8.

-

Apply the sodium bicarbonate solution to the contaminated surface.

-

Allow the solution to react for several minutes.

-

Check the pH of the surface with an indicator strip or pH meter to ensure it is near neutral (pH 6-8).

-

Wipe the area clean with absorbent materials.

-

Place all used cleaning materials into a labeled hazardous waste container.

-

Clean the area again with soap and water.

Conclusion

This compound is a valuable chemical in research and development but poses significant health risks if not handled properly. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, proper handling and storage procedures, and preparedness for emergencies, is essential to ensure a safe working environment. Researchers, scientists, and drug development professionals must be thoroughly familiar with this information before working with this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. cdn1.skinsafeproducts.com [cdn1.skinsafeproducts.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. lobachemie.com [lobachemie.com]

- 6. This compound | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Ethylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine (B42938) dihydrochloride (B599025) (EDA·2HCl), a widely utilized compound in chemical synthesis and pharmaceutical formulations, exhibits distinct thermal behavior that is critical to understand for its safe handling, storage, and application in thermally sensitive processes. This technical guide provides an in-depth analysis of the thermal stability and decomposition pathway of ethylenediamine dihydrochloride. Leveraging data from analogous compounds and established principles of thermal analysis, this document outlines the expected thermal degradation profile, decomposition products, and underlying chemical mechanisms. Detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) are provided to enable researchers to conduct their own thermal stability studies.

Introduction

This compound is the dihydrochloride salt of the organic compound ethylenediamine. It is a white to off-white crystalline solid that is highly soluble in water[1]. Its applications are diverse, ranging from a stabilizer in pharmaceutical creams and a component in antifreeze solutions to an epoxy-curing agent and a reagent in chemical synthesis[2]. Given its use in various manufacturing processes that may involve elevated temperatures, a thorough understanding of its thermal stability and decomposition characteristics is essential.

Thermal decomposition involves the chemical breakdown of a compound by heat. For this compound, this process is expected to be a multi-stage event involving dehydrochlorination and subsequent degradation of the organic moiety. This guide synthesizes the available information to present a comprehensive picture of this process.

Physicochemical and Thermal Properties

A summary of the key physicochemical and reported thermal properties of this compound is presented in Table 1. There is some discrepancy in the literature regarding its melting point, with some sources indicating a melting point greater than 300 °C, while others suggest it decomposes in the range of 188-198 °C[2][3][4]. This suggests that the melting and decomposition processes may be closely related or that the observed thermal event is primarily decomposition.

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂H₁₀Cl₂N₂ | [5] |

| Molecular Weight | 133.02 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | >300 °C (decomposes) | [2][4] |

| Decomposition Temperature | ~188-198 °C (decomposes) | [3] |

| Solubility | Highly soluble in water | [1] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) gas |

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA)